molecular formula C6H14ClNO B1530435 2-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-36-9

2-Methyl-1,4-oxazepane hydrochloride

Cat. No. B1530435
Key on ui cas rn: 1246456-36-9
M. Wt: 151.63 g/mol
InChI Key: GQJCJLLZNQHMCX-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

To a solution of 4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane (1.66 g, 7.05 mmol) in 1,2-dichloroethane (12 ml) was added 1-chloroethyl chloroformate (2.52 g, 17.6 mmol) at room temperature. The mixture was refluxed for 5 hours and cooled to room temperature. After the addition of methanol (15 ml), the mixture was refluxed for 3 hours and concentrated in vacuo to afford the crude product. This crude product was partitioned between ether and 1N hydrochloric acid, and washed with ether. The water phase was basified with saturated aqueous sodium hydrogen carbonate. The product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and the solvent was removed under reduced pressure carefully to avoid evaporating the product. To the resulting solution was added 4N hydrochloric acid in ethyl acetate. The solution was concentrated in vacuo to afford 2-methyl-[1,4]oxazepane hydrochloride as pale yellow oil (964 mg, 90%).
Name
4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH2:14][CH2:13][CH2:12][O:11][CH:10]([CH3:15])[CH2:9]2)=CC=1.[Cl:18]C(OC(Cl)C)=O.CO>ClCCCl>[ClH:18].[CH3:15][CH:10]1[CH2:9][NH:8][CH2:14][CH2:13][CH2:12][O:11]1 |f:4.5|

Inputs

Step One
Name
4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane
Quantity
1.66 g
Type
reactant
Smiles
COC1=CC=C(CN2CC(OCCC2)C)C=C1
Name
Quantity
2.52 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This crude product was partitioned between ether and 1N hydrochloric acid
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure carefully
CUSTOM
Type
CUSTOM
Details
to avoid evaporating the product
ADDITION
Type
ADDITION
Details
To the resulting solution was added 4N hydrochloric acid in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1OCCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 964 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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